molecular formula C12H11N3O3S B487660 Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate CAS No. 724435-67-0

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B487660
CAS No.: 724435-67-0
M. Wt: 277.3g/mol
InChI Key: ALXIXPKFHVMVQD-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with a benzoate moiety enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

methyl 2-[(4-methylthiadiazole-5-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-7-10(19-15-14-7)11(16)13-9-6-4-3-5-8(9)12(17)18-2/h3-6H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIXPKFHVMVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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